(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a dichlorophenylamine and a suitable diketone to form the pyrrole ring. The carbonyl group could potentially be introduced through a subsequent reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dichlorophenyl groups would likely contribute to the overall polarity of the molecule, and the piperazine and pyrrole rings would add to its structural complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The piperazine ring could undergo substitution reactions at the nitrogen atoms, and the carbonyl group could be involved in addition reactions. The dichlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the dichlorophenyl groups and the piperazine ring could increase the compound’s lipophilicity, which could influence its solubility and permeability. The pKa of the compound would be influenced by the basicity of the nitrogen atoms in the piperazine ring .Scientific Research Applications
Synthesis and Characterization
The compound (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone is a complex organic molecule that has been a subject of various studies focusing on its synthesis and structural characterization. A study by Patel, Agravat, and Shaikh (2011) detailed the synthesis of compounds including 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones, showcasing the structural complexity and diversity of compounds related to the specified chemical structure. Their work involved spectral studies like IR, 1H NMR, and Mass spectra to establish the structural details of the newly synthesized compounds (Patel, Agravat, & Shaikh, 2011).
Additionally, Şahin, Özkan, Köksal, and Işık (2012) synthesized and characterized a related compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, using techniques like IR, 1H NMR, 13C NMR, elemental analyses, and single-crystal X-ray diffraction. Their study highlights the structural complexity and the interactions within molecules like the one , focusing on aspects like hydrogen bonding and π…π interactions for crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).
Biological Activity
The compound's structural relatives have been studied for their biological activities as well. Mallikarjuna, Padmashali, and Sandeep (2014) explored the synthesis of similar compounds and assessed their anticancer and antituberculosis properties. Their findings indicate potential therapeutic applications of these compounds, highlighting the significance of structural variations in determining biological activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Similarly, Abbasi and colleagues (2019) synthesized a series of related compounds and evaluated their inhibitory activity against the α-glucosidase enzyme. Their work not only presents a synthesis strategy but also identifies some compounds with considerable biological activity, showing the potential therapeutic applications of such chemical structures (Abbasi et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2,3-Dichlorophenylpiperazine (2,3-DCPP), is the dopamine D2 and D3 receptors . These receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the brain’s reward system, cognition, and voluntary movement.
Mode of Action
2,3-DCPP acts as a partial agonist at the dopamine D2 and D3 receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can have different effects depending on the specific physiological context, and can sometimes result in a balance between activation and blockade of the receptor.
Biochemical Pathways
The activation of dopamine D2 and D3 receptors by 2,3-DCPP can affect several biochemical pathways. One of these is the inhibition of adenylate cyclase activity , leading to decreased levels of cyclic adenosine monophosphate (cAMP). This can have various downstream effects, including changes in the activity of protein kinase A, and alterations in the function of certain ion channels .
Pharmacokinetics
These compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of dopamine D2 and D3 receptors by 2,3-DCPP can have various molecular and cellular effects. These can include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications of gene expression patterns . The exact effects can depend on the specific location and context within the CNS.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-DCPP. For example, factors such as pH can affect the compound’s stability and its ability to bind to its target receptors. Additionally, the presence of other drugs or substances can influence its efficacy, either through direct interactions or by altering the compound’s metabolism .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl4N3O2/c23-16-5-4-14(11-18(16)25)28-6-8-29(9-7-28)22(31)19-10-13(12-27-19)21(30)15-2-1-3-17(24)20(15)26/h1-5,10-12,27H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYALUOLACXZXHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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